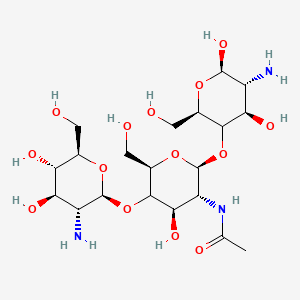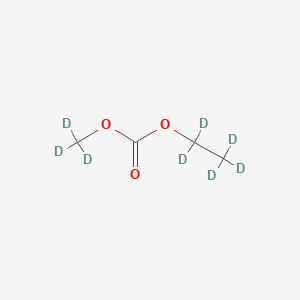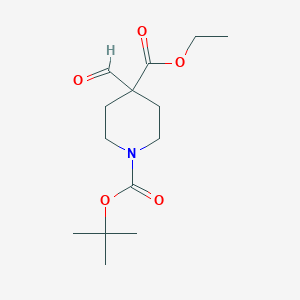
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
Vue d'ensemble
Description
“1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1568222-59-2 . It has a molecular weight of 226.66 . The IUPAC name for this compound is (3S)-1- [ (6-chloro-3-pyridinyl)carbonyl]-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O2/c11-9-2-1-7 (5-12-9)10 (15)13-4-3-8 (14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is an oil . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, are crucial for biological molecules such as heme and chlorophyll. These derivatives exhibit aromatic characteristics due to the extensive delocalization of nitrogen electrons. They are often synthesized through the condensation of amines with carbonyl-containing compounds, leading to various derivatives, including hydroxypyrroles, ketones, acids, and pyrrolidines, with applications in solvents and dyes (Anderson & Liu, 2000).
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Chromones with electron-withdrawing substituents react with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines. This reaction showcases the versatility of pyrrolidine derivatives in creating novel compounds with potential for diverse applications (Sosnovskikh et al., 2014).
Synthesis of 1′-Aza-C-Nucleosides
Pyrrolidine derivatives like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol are used in the synthesis of 1′-aza-C-nucleosides, demonstrating their role in creating bioactive molecules with potential therapeutic applications (Filichev & Pedersen, 2001).
Intercalating Nucleic Acids (INAs)
The incorporation of pyrrolidine derivatives into oligodeoxynucleotides forms intercalating nucleic acids (INAs), influencing the stability of DNA and RNA duplexes. This has implications in the study of genetic material and its interactions (Filichev & Pedersen, 2003).
Safety and Hazards
The compound has the following hazard statements: H315, H319, H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The safety data sheet (MSDS) for this compound can provide more detailed safety information .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)



![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)




![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)